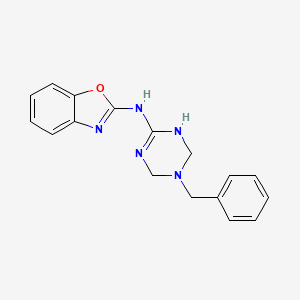![molecular formula C21H14ClF4N3OS B11578727 N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11578727.png)
N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a chlorofluorophenyl group, a trifluoromethylbenzoquinazolinyl group, and an acetamide group, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the Chlorofluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring.
Synthesis of the Trifluoromethylbenzoquinazolinyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates through a sulfanyl linkage, followed by the addition of an acetamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Induce Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:
3-CHLORO-4’-FLUOROPROPIONANILIDE: This compound shares a similar chlorofluorophenyl group but differs in its overall structure and applications.
3-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-4-METHOXYBENZAMIDE:
4-CHLORO-3-METHYLPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: This compound has a similar core structure but varies in its functional groups and properties.
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H14ClF4N3OS |
|---|---|
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H14ClF4N3OS/c22-15-9-12(6-8-16(15)23)27-17(30)10-31-20-28-18-13-4-2-1-3-11(13)5-7-14(18)19(29-20)21(24,25)26/h1-4,6,8-9H,5,7,10H2,(H,27,30) |
Clé InChI |
HRBCXQUJAHEUSK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578646.png)
![6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578649.png)
![5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11578665.png)
![N-(4-bromo-2-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578671.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11578674.png)
![8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B11578675.png)
![9-Chloro-2-(2-furyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578688.png)
![N-benzyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11578689.png)
![(4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11578691.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578712.png)
![7-(3-methoxypropyl)-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578719.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone](/img/structure/B11578735.png)
![1-(3-Bromophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578742.png)
